3,6-Dibromophenanthrene-9,10-diol
Overview
Description
3,6-Dibromophenanthrene-9,10-diol is an organic compound with the molecular formula C14H8Br2O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two bromine atoms and two hydroxyl groups attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromophenanthrene-9,10-diol typically involves the bromination of phenanthrene derivatives followed by hydroxylation. One common method starts with 9,10-phenanthrenequinone, which is brominated using liquid bromine in the presence of a solvent like nitrobenzene. The reaction mixture is heated to around 110°C for several hours. The resulting 3,6-dibromophenanthrene-9,10-dione is then reduced to the diol form using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding quinone.
Reduction: It can be reduced to form different hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products:
Oxidation: 3,6-Dibromophenanthrene-9,10-dione.
Reduction: Various hydroxy derivatives depending on the reducing agent and conditions.
Substitution: Products with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,6-Dibromophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3,6-Dibromophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
3,6-Dibromophenanthrene-9,10-dione: A closely related compound with similar chemical properties but different reactivity due to the presence of carbonyl groups instead of hydroxyl groups.
9,10-Dibromophenanthrene: Lacks the hydroxyl groups, leading to different chemical behavior and applications.
Phenanthrenequinone: Another phenanthrene derivative with distinct properties and uses.
Uniqueness: 3,6-Dibromophenanthrene-9,10-diol is unique due to the presence of both bromine and hydroxyl groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
3,6-dibromophenanthrene-9,10-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZJAXLKPHDFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300726 | |
Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952054-63-6 | |
Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952054-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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